molecular formula C9H16O2 B13258289 1,3-Dimethyl-cyclohexanecarboxylic acid

1,3-Dimethyl-cyclohexanecarboxylic acid

Cat. No.: B13258289
M. Wt: 156.22 g/mol
InChI Key: WVLQDTAUYSTLIT-UHFFFAOYSA-N
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Description

Historical Context and Significance of Cyclohexanecarboxylic Acids in Chemistry

The study of alicyclic compounds, which are non-aromatic carbocyclic compounds, has been a cornerstone of organic chemistry for over a century. Early investigations by chemists such as Adolph von Baeyer in the late 19th century laid the groundwork for understanding the stability of cyclic systems with his strain theory. Later, the work of Otto Wallach on terpenes and other alicyclic compounds, for which he was awarded the Nobel Prize in Chemistry in 1910, further illuminated the importance of these structures.

Cyclohexanecarboxylic acid, the parent compound of the molecule in focus, is a simple yet significant alicyclic compound. It is prepared by the hydrogenation of benzoic acid. wikipedia.org The study of its derivatives has been crucial in the development of conformational analysis, a field that examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The cyclohexane (B81311) ring, with its characteristic "chair" and "boat" conformations, has been a model system for these studies.

Evolution of Research Perspectives on Substituted Cyclohexanecarboxylic Acids

Research on substituted cyclohexanecarboxylic acids has evolved from fundamental structural elucidation to more complex investigations into their reactivity and application. A key development in this area was the understanding of the conformational preferences of substituents on the cyclohexane ring. It is now well-established that substituents, particularly bulky ones, preferentially occupy the equatorial position to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. libretexts.orgcutm.ac.in This principle is fundamental to predicting the most stable conformation of substituted cyclohexanes, including 1,3-Dimethyl-cyclohexanecarboxylic acid.

Modern research often employs sophisticated analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, to precisely determine the three-dimensional structure of these molecules. nih.gov Computational chemistry has also become an invaluable tool for calculating the relative energies of different conformers and predicting their populations at equilibrium. nih.gov Furthermore, studies have expanded to explore the influence of substituents on the acidity of the carboxylic acid group and the reactivity of the cyclohexane ring. For instance, research has been conducted on the transannular C-H functionalization of cycloalkane carboxylic acids, a process that involves the activation of a C-H bond on the ring by the carboxylic acid group. nih.gov

Scope and Research Objectives for this compound

While the broader class of substituted cyclohexanecarboxylic acids has been extensively studied, academic research focusing specifically on this compound appears to be limited. However, based on the foundational principles of conformational analysis and the research trends in related compounds, several potential research objectives can be outlined.

A primary objective would be the detailed synthesis and characterization of the different stereoisomers of this compound. Due to the presence of two chiral centers (at the 1 and 3 positions of the cyclohexane ring), this compound can exist as four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The synthesis of each of these isomers in their pure form would be a significant undertaking, likely requiring stereoselective synthetic methods.

A subsequent research goal would be the comprehensive conformational analysis of each stereoisomer. This would involve determining the preferred chair conformation and the axial/equatorial orientation of the methyl and carboxylic acid groups. For the cis isomers ((1R,3S) and (1S,3R)), one methyl group and the carboxylic acid group would be on the same side of the ring, leading to specific conformational preferences. For the trans isomers ((1R,3R) and (1S,3S)), these groups would be on opposite sides. The interplay of steric interactions between the three substituents would dictate the conformational equilibrium of each isomer.

Further research could explore the potential applications of these isomers. Given that many biologically active molecules contain substituted cyclohexane rings, the stereoisomers of this compound could be investigated for their biological properties. For example, derivatives of cyclohexanecarboxylic acid have been explored as DGAT1 inhibitors for the potential treatment of obesity. nih.gov

Detailed Research Findings

Conformational Preferences:

Based on the principles of conformational analysis of disubstituted cyclohexanes, the following can be predicted for the stereoisomers of this compound:

Trans-isomers (e.g., (1R,3R)-1,3-Dimethyl-cyclohexanecarboxylic acid): In the most stable chair conformation, it is expected that both methyl groups and the carboxylic acid group will occupy equatorial positions to minimize 1,3-diaxial interactions.

Spectroscopic Characterization:

While specific spectra for this compound are not widely published, its expected spectroscopic features can be predicted:

¹H NMR Spectroscopy: The spectrum would show characteristic signals for the methyl protons (likely in the 0.8-1.2 ppm range), the protons on the cyclohexane ring (in the 1.0-2.5 ppm range), and a downfield signal for the acidic proton of the carboxylic acid group (typically >10 ppm). libretexts.org The coupling patterns of the ring protons would provide valuable information about the stereochemistry and conformation of the molecule.

¹³C NMR Spectroscopy: The spectrum would display signals for the two methyl carbons, the carbons of the cyclohexane ring, and a downfield signal for the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm range). libretexts.org

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (156.22 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the carboxylic acid group and fragmentation of the cyclohexane ring. libretexts.org

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1,3-dimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-7-4-3-5-9(2,6-7)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

WVLQDTAUYSTLIT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1,3-Dimethyl-cyclohexanecarboxylic Acid

Traditional synthetic strategies for cyclohexane (B81311) derivatives often rely on the modification of aromatic precursors or the cyclization of aliphatic chains. These routes are foundational and provide a basis for more complex syntheses.

Cyclization and Functional Group Introduction Strategies

The construction of the 1,3-dimethyl-substituted cyclohexane ring can be approached through various cyclization reactions. A classic strategy is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further manipulated. For the synthesis of this compound, a potential precursor would be a suitably substituted heptanedioic acid (pimelic acid) derivative.

Another powerful strategy involves starting with a pre-formed ring and introducing the necessary functional groups. For instance, palladium-catalyzed transannular C–H arylation has been demonstrated on various cycloalkane carboxylic acids, showcasing a modern approach to functionalizing specific positions on a pre-existing carbocycle. While this specific reaction introduces an aryl group, the principle of directed C-H functionalization represents a significant strategy for introducing substituents onto a cyclohexane ring.

Esterification and Salt Formation as Key Synthetic Steps

Esterification of the carboxylic acid functional group is a crucial step in the synthesis and purification of compounds like this compound. Esters serve as protecting groups, prevent the acidic proton from interfering with subsequent reactions, and can facilitate purification through distillation or chromatography.

Common esterification methods include:

Fischer-Speier Esterification: Reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Steglich Esterification: A milder method using coupling reagents like N,N′-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP). This method is particularly useful for sensitive substrates.

Salt formation is another key technique, primarily used for purification. By reacting the carboxylic acid with a base, a salt is formed which can often be selectively precipitated and crystallized from a solution, effectively separating it from non-acidic impurities. The purified salt can then be re-acidified to yield the pure carboxylic acid.

Table 1: Comparison of Selected Esterification Methods

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Alcohol, Strong Acid (e.g., H₂SO₄) Typically requires heat and reflux Inexpensive reagents, suitable for large scale Reversible reaction, may require removal of water, harsh conditions
Steglich Alcohol, DCC, DMAP Mild (often room temperature) High yields, mild conditions, suitable for sensitive substrates DCC is an allergen, produces dicyclohexylurea byproduct
Using Dimethyl Carbonate Dimethyl Carbonate, K₂CO₃, Phase Transfer Catalyst Elevated temperature "Green" methylating agent, high yield Primarily for methyl esters

Catalytic Hydrogenation and Isomerization in Cyclohexane Carboxylic Acid Synthesis

The most direct and widely practiced method for synthesizing saturated carbocycles from aromatic precursors is catalytic hydrogenation. wikipedia.org For this compound, the logical precursor is 3,5-dimethylbenzoic acid. The hydrogenation of the aromatic ring yields the desired cyclohexane ring system. vapourtec.com

This transformation is typically achieved using molecular hydrogen (H₂) and a heterogeneous metal catalyst. The choice of catalyst and reaction conditions is critical to achieve high yield and selectivity.

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂), rhodium on a support (e.g., Rh/C or Rh/Al₂O₃), and ruthenium (Ru) are commonly used. vapourtec.com For the hydrogenation of aromatic dicarboxylic acids to their cyclohexane counterparts, Pd/C and Rhodium-on-alumina have shown high selectivity and yield.

Reaction Conditions: The reaction is influenced by temperature, hydrogen pressure, and solvent. Hydrogenation of benzoic acids to cyclohexanecarboxylic acids can be performed under various conditions, from low pressure and near-ambient temperatures to more forcing conditions depending on the substrate and catalyst.

An important aspect of this synthesis is the formation of stereoisomers (cis and trans). The hydrogenation process can lead to a mixture of isomers, where the methyl groups and the carboxylic acid group are either on the same side (cis) or opposite sides (trans) of the cyclohexane ring. The ratio of these isomers can sometimes be controlled by the choice of catalyst and conditions, or isomerization can be performed post-synthesis to obtain the desired isomer.

Table 2: Catalyst Performance in Analogous Aromatic Acid Hydrogenations

Aromatic Precursor Catalyst Temperature (K) Selectivity for Cyclohexane Acid Reference
Isophthalic Acid 5% Pd/C - 100% acs.org
Isophthalic Acid 5% Ru/C 453 94% acs.org
Terephthalic Acid 5% Pd/C - 100% durham.ac.uk
Benzoic Acid 5% Pd/C - 100% acs.org

Contemporary and Innovative Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more sustainable, efficient, and safer processes. These principles are being applied to the synthesis of compounds like this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rroij.commdpi.com Several of its core principles are highly relevant to the synthesis of this compound.

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. wikipedia.orglibretexts.org Catalytic hydrogenation is an excellent example of a reaction with high atom economy, as it involves the addition of hydrogen, with no other atoms being wasted as byproducts. wikipedia.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can be recycled, reducing waste. nih.gov The hydrogenation routes described heavily rely on catalysis. Developing more active and reusable catalysts is a key area of green chemistry research.

Safer Solvents and Auxiliaries: Many traditional organic reactions use volatile and often toxic solvents. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids (like CO₂), or minimizing solvent use altogether. mdpi.comsphinxsai.com For instance, the hydrogenation of some phthalic acids has been successfully carried out in water, which simplifies product isolation and reduces environmental impact.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for many chemical processes, including those relevant to the synthesis of this compound. durham.ac.uk

Enhanced Safety: Hydrogenation reactions often involve flammable hydrogen gas under pressure. In a flow reactor, the volume of the reaction mixture at any given time is very small, which significantly mitigates the risks associated with potential runaway reactions or gas leaks. mdpi.com

Improved Control and Efficiency: Flow reactors provide superior control over reaction parameters like temperature, pressure, and residence time. rsc.org This precise control allows for optimization of reaction conditions to maximize yield and selectivity, often in much shorter reaction times compared to batch processing. acs.org

Scalability: Scaling up a flow chemistry process often involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), which can be more straightforward than transitioning a batch process to a much larger vessel. acs.org

Continuous flow systems have been successfully developed for the hydrogenation of various aromatic compounds and for the synthesis of carboxylic acids, demonstrating the viability of this technology for producing molecules like this compound more efficiently and safely. durham.ac.ukresearchgate.net

Solid-Phase Synthesis and Combinatorial Libraries of Derivatives

Solid-phase synthesis represents a powerful strategy for the rapid generation of compound libraries. In this methodology, a starting material is chemically anchored to an insoluble resin support, and subsequent reactions are carried out in a stepwise manner. Excess reagents and by-products are easily removed by simple filtration and washing, streamlining the purification process.

While specific combinatorial libraries based on a this compound scaffold are not prominently documented, the principles of solid-phase peptide synthesis (SPPS) illustrate the potential of this approach. For instance, in the synthesis of cyclohexapeptides, amino acids are sequentially coupled on a resin support, such as 2-chlorotrityl chloride resin. mdpi.com A similar strategy could be envisioned for derivatives of this compound. The carboxylic acid moiety could be attached to a resin, and its cyclohexane ring could be functionalized, or the acid itself could be used as a building block to be incorporated into larger molecules. This approach is highly amenable to automation and the creation of large, diverse libraries of related compounds for screening in drug discovery and materials science. researchgate.net

Potential Application in Combinatorial Chemistry:

StepDescriptionRelevance to this compound
1. Resin Functionalization An appropriate solid support (e.g., Wang resin, Rink amide resin) is chosen and functionalized.The carboxylic acid group of this compound could be anchored to the resin via an ester or amide linkage.
2. Scaffold Elaboration A series of chemical reactions are performed on the resin-bound molecule.Diverse building blocks (amines, alcohols, etc.) could be reacted with the activated carboxylic acid, or other positions on the cyclohexane ring could be modified.
3. Cleavage The final compound is cleaved from the resin support.Treatment with a strong acid, such as trifluoroacetic acid (TFA), would release the final derivative into solution. mdpi.com
4. Purification & Analysis The cleaved product is purified and characterized.High-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used to confirm the identity and purity of the library members.

Enzymatic and Biocatalytic Syntheses

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions. For carboxylic acids, enzymes such as carboxylate reductases (CARs) and methyltransferases offer potential synthetic routes.

CARs are capable of reducing carboxylic acids to their corresponding aldehydes, a transformation that is challenging to achieve selectively with chemical reagents. This biocatalytic reduction requires ATP and NAD(P)H as cofactors. rwth-aachen.de While a specific CAR for this compound has not been identified, the substrate scope of known CARs suggests that such a transformation is plausible.

Furthermore, carboxyl methyltransferase enzymes can catalyze the methylation of carboxylic acids using S-adenosyl methionine (SAM) as a methyl donor. nih.gov The enzyme FtpM from Aspergillus fumigatus, for example, has been shown to methylate a range of aromatic and dicarboxylic acids in aqueous solution. nih.gov This highlights the potential for enzymatic esterification of this compound, avoiding the often harsh conditions of traditional Fischer esterification. The integration of such enzymatic steps into multi-enzyme cascades is a key strategy in sustainable industrial biotechnology. nih.gov

Mechanistic Studies of Chemical Reactions Involving this compound

Mechanistic studies are crucial for understanding and optimizing chemical reactions. For this compound, insights can be drawn from detailed investigations into its parent compound, cyclohexanecarboxylic acid, and related aliphatic acids.

Reaction Kinetics and Thermodynamics of this compound Transformations

The study of reaction kinetics provides information on the rate of a chemical transformation and the factors that influence it. Thermodynamic studies determine the energy changes and equilibrium position of a reaction. For transformations involving cyclohexanecarboxylic acid derivatives, kinetic investigations can elucidate the reaction mechanism. For example, in the coupled synthesis of cyclohexanecarboxylic acid from cyclohexene (B86901), kinetic isotope effects (comparing reaction rates in H₂O vs. D₂O) were used to probe the involvement of palladium hydride complexes in the reaction mechanism. researchgate.net Such studies allow for the development of a kinetic model that can predict reaction outcomes under different conditions. researchgate.net The presence of methyl groups on the cyclohexane ring would be expected to influence reaction rates due to steric and electronic effects, necessitating specific kinetic studies for the 1,3-dimethyl derivative to fully understand its reactivity.

Kinetic Data for the Formation of Cyclohexanecarboxylic Acid (Illustrative) researchgate.net

SolventH₂O/D₂ORate of CO₂ Formation (mol/(L h))Rate of Cyclohexanecarboxylic Acid Formation (mol/(L h))
THFH₂O0.550.064
THFD₂O0.480.045
CyclohexeneH₂O0.670.093
CyclohexeneD₂O0.580.092

Detailed Mechanistic Insights into Oxidation, Reduction, and Substitution Reactions

Oxidation Reactions: The oxidation of the cyclohexane ring can lead to the formation of dicarboxylic acids. The mechanism often involves radical-chain processes. For instance, the liquid-phase oxidation of cyclohexane can yield adipic acid through the formation of intermediates like 2-hydroxycyclohexanone and subsequent ring-opening. researchgate.net The oxidation of substituted cyclohexanones also proceeds via ring-opening to yield dicarboxylic acids, with the position of the substituent influencing the product distribution. bibliotekanauki.pl

Reduction Reactions: Carboxylic acids are generally difficult to reduce. Their reduction to primary alcohols is typically accomplished using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). youtube.com The mechanism involves several steps:

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion to form hydrogen gas and a lithium carboxylate salt. youtube.com

Coordination: The Lewis acidic aluminum species (AlH₃) coordinates to the carbonyl oxygen of the carboxylate. youtube.com

Hydride Attack: A second equivalent of hydride attacks the carbonyl carbon, forming a tetrahedral intermediate.

Intermediate Collapse: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde. youtube.com

Final Reduction: The resulting aldehyde is rapidly reduced by another hydride equivalent to form an alkoxide, which is then protonated during aqueous workup to yield the primary alcohol. libretexts.org Milder and safer reagents, such as borane-tetrahydrofuran (B86392) (BTHF) or titanium-catalyzed reactions with ammonia-borane, can also be employed for this transformation. acs.org

Substitution Reactions: The most common reaction of carboxylic acids is nucleophilic acyl substitution. In this mechanism, a nucleophile replaces the hydroxyl group of the acid. The reaction is often catalyzed by acid. A classic example is the Fischer esterification:

Protonation: The carbonyl oxygen is protonated by a strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. openstax.org

Nucleophilic Attack: A molecule of alcohol (the nucleophile) attacks the electrophilic carbonyl carbon. openstax.org

Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups, creating a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester. openstax.org

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. openstax.org

Photocatalytic Decarboxylation and Radical Intermediates

The photochemical decarboxylation of carboxylic acids is a powerful method for generating carbon-centered radicals under mild conditions. amolf.nlnih.gov This process has been studied in detail using cyclohexanecarboxylic acid as a model substrate. amolf.nlresearchgate.net The reaction is typically initiated by a photocatalyst and involves a single electron transfer (SET) mechanism.

In a representative system, a photooxidant pair, such as phenanthrene (B1679779) (PHEN) and 1,4-dicyanobenzene (DCB), is used. amolf.nlresearchgate.net

Photoexcitation: Upon irradiation, phenanthrene is excited to its singlet excited state (PHEN*).

Electron Transfer: The excited phenanthrene transfers an electron to DCB, generating a phenanthrene radical cation (PHEN•+) and a DCB radical anion.

Oxidation of Carboxylate: The highly oxidizing phenanthrene radical cation abstracts an electron from the carboxylate anion (R-COO⁻) of the acid.

Formation of Carboxyl Radical: This electron transfer generates a neutral carboxyl radical (R-COO•). Spectroscopic studies have identified this transient species and measured its lifetime to be approximately 520 ± 120 nanoseconds in solution for the cyclohexanecarboxyl radical. amolf.nlresearchgate.net

Decarboxylation: The unstable carboxyl radical rapidly loses carbon dioxide (CO₂) to form an alkyl radical (R•), in this case, a 1,3-dimethylcyclohexyl radical. amolf.nl These radical intermediates are versatile precursors for forming new carbon-carbon or carbon-hydrogen bonds. researchgate.net

Tandem Dehydrogenation-Olefination-Decarboxylation Sequences

Recent advances in catalysis have enabled novel transformations of aliphatic carboxylic acids. One such process is a palladium-catalyzed tandem sequence involving multifold C-H activation. repec.orgresearchgate.net This methodology allows for the conversion of cyclohexane carboxylic acids into olefinated arenes, bypassing the formation of lactones. repec.orgresearchgate.net

The reaction involves a complex catalytic cycle that promotes a sequence of:

Dehydrogenation: Multiple C-H bonds on the cyclohexane ring are activated and broken, introducing unsaturation.

Olefination: An olefinic partner is coupled to the dehydrogenated intermediate.

Decarboxylation: The carboxylic acid group is removed as CO₂.

Aromatization: The ring undergoes further dehydrogenation to form a stable aromatic ring.

This powerful transformation converts a simple saturated carboxylic acid into a complex, functionalized aromatic compound in a single operation. researchgate.net The catalytic system typically employs a palladium source, a specific ligand (e.g., N-Ac-Val-OH), and a silver salt as an oxidant. researchgate.net

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogues. Derivatization strategies primarily target two key regions of the molecule: the carboxylic acid functional group and the saturated cyclohexane ring. By employing advanced synthetic methodologies, researchers can systematically alter the compound's physicochemical properties. These transformations allow for the generation of structurally diverse libraries of derivatives, which are valuable in various fields of chemical research, including materials science and drug discovery. The synthesis of these derivatives can involve multi-step processes that include condensations, esterifications, and substitutions under controlled conditions.

Synthesis of Structurally Diverse this compound Derivatives

The generation of a diverse set of derivatives from this compound is achieved by leveraging reactions that modify the carboxylic acid group or alter the cyclohexane scaffold. Functionalization of the carboxyl group can lead to the formation of esters, amides, and other related compounds, while transformations on the cyclohexane ring, such as C-H functionalization, introduce new substituents onto the carbocyclic core. ontosight.ainih.gov

For instance, the methyl ester of this compound can be synthesized, which serves as an intermediate in various applications. ontosight.ai The stereochemistry of the cyclohexane ring, influenced by the methyl substituents, is a crucial factor in the properties and applications of these derivatives. ontosight.ai Furthermore, modern techniques like palladium-catalyzed transannular C-H functionalization allow for the direct introduction of aryl groups onto the cyclohexane ring, significantly expanding the structural diversity of accessible analogues. nih.govresearchgate.net These strategies collectively provide a robust platform for creating novel molecules based on the this compound template.

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization due to its versatile reactivity. jackwestin.comwikipedia.org Standard organic transformations can be applied to convert the carboxylic acid into a range of functional groups, including esters, amides, and acyl chlorides. jackwestin.comwikipedia.orglibretexts.org

Esterification: One of the most common reactions is esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction, known as the Fischer esterification, is an equilibrium process where the use of excess alcohol can drive the reaction toward the ester product. masterorganicchemistry.com For example, the synthesis of cyclohexanecarboxylic acid, 1,3-dimethyl-, methyl ester is achieved through the esterification of the corresponding carboxylic acid with methanol (B129727) under acidic conditions. ontosight.ai

Amidation: The formation of amides from this compound can be accomplished by reacting the acid with a primary or secondary amine. youtube.com Since the direct reaction is often slow, coupling agents or catalysts are typically employed. youtube.comresearchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) facilitate amide bond formation by activating the carboxylic acid. libretexts.orgyoutube.com Alternatively, catalytic methods using boron compounds or transition metals like titanium (e.g., TiCl₄) can promote the direct condensation of carboxylic acids and amines. nih.govmdpi.com

Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂). wikipedia.orglibretexts.org This transformation proceeds through a nucleophilic acyl substitution pathway. libretexts.org The resulting acyl chloride is a valuable intermediate that can readily react with various nucleophiles to form esters, amides, and acid anhydrides with high efficiency. jackwestin.com

Table 1: Selected Functionalization Reactions at the Carboxylic Acid Moiety
Reaction TypeReagentsProductKey Features
Fischer EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)EsterAcid-catalyzed equilibrium reaction. libretexts.orgmasterorganicchemistry.com
Amidation (DCC Coupling)Amine, Dicyclohexylcarbodiimide (DCC)AmideDCC acts as an activating agent. libretexts.orgyoutube.com
Amidation (Catalytic)Amine, Catalyst (e.g., Boronic acids, TiCl₄)AmideDirect condensation method. researchgate.netnih.gov
Acyl Chloride FormationThionyl Chloride (SOCl₂)Acyl ChlorideCreates a highly reactive intermediate for further synthesis. wikipedia.orglibretexts.org

Modification of the Cyclohexane Ring System

Beyond the carboxylic acid group, the C-H bonds of the cyclohexane ring represent targets for advanced synthetic transformations, allowing for the introduction of new functional groups directly onto the carbocyclic scaffold.

Transannular C-H Functionalization: A significant advancement in modifying cycloalkane structures is the palladium-catalyzed transannular C-H arylation. nih.govresearchgate.net This methodology enables the direct, site-selective formation of C-C bonds. In the context of cyclohexane carboxylic acids, this reaction can introduce aryl groups at the γ-position relative to the carboxyl group. nih.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or PdCl₂(PhCN)₂, along with specialized ligands like quinuclidine-pyridones to control reactivity and selectivity. nih.govresearchgate.net

For substrates with substitution patterns similar to this compound, steric factors such as 1,3-diaxial strain can influence the reaction's efficiency. nih.govyoutube.com For example, a substrate with geminal dimethyl substitution at a position that could interfere with the formation of the transannular palladacycle intermediate was found to react with only modest yield, highlighting the impact of steric hindrance. nih.gov

Ring-Opening Reactions: Another potential modification of the cyclohexane ring involves catalytic ring-opening. researchgate.net Studies on 1,3-dimethylcyclohexane (B1346967) using Iridium-containing catalysts have shown that C-C bonds within the ring can be cleaved. researchgate.net The selectivity of this cleavage (i.e., at substituted vs. unsubstituted positions) can be tuned by modifying the catalyst, for instance, by adding potassium as a promoter. researchgate.net While this research was conducted on the parent hydrocarbon, similar principles could potentially be applied to derivatives like this compound to generate acyclic products with unique substitution patterns.

Table 2: Example Conditions for Transannular C-H Arylation of Cyclohexane Carboxylic Acids
ComponentReagents and ConditionsReference
CatalystPdCl₂(PhCN)₂ (10 mol%) or Pd(OAc)₂ (10 mol%) nih.govresearchgate.net
LigandQuinuclidine-pyridone ligands (e.g., L2, 15-20 mol%) nih.govresearchgate.net
Coupling PartnerAryl Iodide (ArI, 2.0 equiv.) nih.govresearchgate.net
Base/AdditiveAg₂CO₃ (1.5 equiv.), K₂CO₃ (1.5-3.0 equiv.) nih.govresearchgate.net
Solvent1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) nih.govresearchgate.net
Temperature90 °C nih.govresearchgate.net

Stereochemistry, Isomerism, and Conformational Analysis

Isomeric Forms of 1,3-Dimethyl-cyclohexanecarboxylic Acid (Cis/Trans Isomerism)

This compound can exist as cis and trans diastereomers, depending on the relative orientation of the methyl group at C3 and the carboxylic acid group at C1 with respect to the plane of the cyclohexane (B81311) ring.

Cis Isomer : In the cis isomer, the methyl group at C3 and the carboxylic acid group at C1 are on the same side of the ring. This arrangement allows for a diequatorial conformation to be the most stable, minimizing steric hindrance. spcmc.ac.inlibretexts.org The diequatorial conformer avoids the significant 1,3-diaxial interactions that would occur in a diaxial conformation. libretexts.orgpearson.com Consequently, the cis isomer is generally more stable than the trans isomer. stereoelectronics.org

Trans Isomer : In the trans isomer, the methyl group at C3 and the carboxylic acid group at C1 are on opposite sides of the ring. This necessitates that one of these groups occupies an axial position while the other is equatorial in any given chair conformation. spcmc.ac.inmsu.edu The molecule can undergo ring flipping to interchange these positions, resulting in two energetically equivalent chair conformers. spcmc.ac.in

The presence of the additional methyl group at the C1 position, alongside the carboxylic acid, further influences the conformational preferences, although the fundamental principles of cis and trans isomerism in 1,3-disubstituted cyclohexanes remain applicable.

Isomeric Forms of this compound
IsomerRelative Orientation of Substituents at C1 (COOH) and C3 (CH₃)Most Stable ConformationKey Steric Interactions
CisSame side of the ringDiequatorialMinimized 1,3-diaxial interactions
TransOpposite sides of the ringAxial-equatorial equilibriumGauche interactions and 1,3-diaxial interactions involving one of the substituents

Enantiomeric Forms and Chiral Properties

The presence of chiral centers in this compound leads to the existence of enantiomers.

Cis Isomer : When the substituents at C1 and C3 are different (as is the case here with a carboxylic acid and a methyl group), the cis isomer is chiral and can exist as a pair of enantiomers. spcmc.ac.in The molecule lacks a plane of symmetry.

Trans Isomer : The trans isomer of a 1,3-disubstituted cyclohexane is also chiral and exists as a pair of enantiomers. spcmc.ac.invaia.com The two chair conformers of a given trans enantiomer are superimposable upon ring flip, meaning they represent the same chiral molecule. spcmc.ac.in

Therefore, racemic mixtures of both the cis and trans isomers of this compound can be resolved into their respective enantiomers.

Conformational Preferences and Dynamics of this compound

The conformational preferences of this compound are governed by the minimization of steric strain, primarily 1,3-diaxial interactions. libretexts.orglibretexts.org The cyclohexane ring predominantly adopts a chair conformation to alleviate torsional strain. pearson.com

For the cis isomer , the diequatorial conformation is significantly more stable than the diaxial conformation. libretexts.orgpearson.com The diaxial form would introduce severe steric repulsion between the axial carboxylic acid group, the axial methyl group at C3, and the axial hydrogens on the same side of the ring. youtube.com

The energy difference between conformers can be significant. For instance, in cis-1,3-dimethylcyclohexane, the energy difference between the diequatorial and diaxial conformers is approximately 23 kJ/mol (5.4 kcal/mol). pearson.com

Chiral Resolution Techniques for this compound Enantiomers

The separation of the enantiomers of this compound can be achieved through various chiral resolution techniques. Given that the target compound is a carboxylic acid, the most common method involves the formation of diastereomeric salts. wikipedia.orgacs.org

This process typically involves the following steps:

Reaction with a Chiral Resolving Agent : The racemic carboxylic acid is reacted with a single enantiomer of a chiral base (a chiral resolving agent), such as an optically active amine (e.g., (S)-phenylethylamine). wikipedia.orgresearchgate.net This reaction forms a pair of diastereomeric salts.

Separation of Diastereomers : The resulting diastereomeric salts have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by techniques like fractional crystallization.

Liberation of Enantiomers : After separation, the individual diastereomeric salts are treated with an acid to regenerate the respective pure enantiomers of the carboxylic acid and the chiral resolving agent. wikipedia.org

Other potential methods for chiral resolution include chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase, and enzymatic resolution, which utilizes the stereoselectivity of enzymes. acs.org

Common Chiral Resolution Techniques for Carboxylic Acids
TechniquePrincipleKey Steps
Diastereomeric Salt FormationConversion of enantiomers into diastereomers with different physical properties.Reaction with a chiral resolving agent, fractional crystallization, and regeneration of enantiomers. wikipedia.org
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.Separation of the racemic mixture on a high-performance liquid chromatography (HPLC) column with a chiral packing material.
Enzymatic ResolutionStereoselective enzymatic reaction.Kinetic resolution where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. acs.org

Stereoselective Reactions and Asymmetric Catalysis with this compound Moieties

The chiral scaffold of this compound can be utilized in stereoselective reactions and as a component of chiral auxiliaries or ligands in asymmetric catalysis. The defined three-dimensional arrangement of the substituents on the cyclohexane ring can effectively control the stereochemical outcome of a reaction.

For instance, derivatives of chiral cyclohexanecarboxylic acids can serve as chiral auxiliaries. By temporarily attaching the chiral auxiliary to a prochiral substrate, one face of the substrate can be effectively blocked, directing the attack of a reagent to the other face, thus inducing stereoselectivity. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, the precise structure and stereochemistry of the isomers of 1,3-Dimethyl-cyclohexanecarboxylic acid can be determined.

The ¹H and ¹³C NMR spectra of the cis and trans isomers of this compound are expected to show distinct differences arising from their stereochemistry. The orientation of the methyl and carboxylic acid groups (axial vs. equatorial) in the dominant chair conformations significantly influences the magnetic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The signals for the protons on the cyclohexane (B81311) ring and the methyl groups will appear further upfield. The chemical shifts and multiplicities of the ring protons are complex due to conformational averaging and spin-spin coupling. However, key differences between isomers are anticipated. For instance, the chemical shift of the proton at C1 (attached to the carboxylic acid) will be sensitive to the cis/trans relationship with the methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For both cis- and trans-1,3-Dimethyl-cyclohexanecarboxylic acid, due to conformational averaging or inherent symmetry, a reduced number of signals compared to the total number of carbons (9) may be observed at room temperature. For the related compound, cis-1,3-dimethylcyclohexane, which possesses a plane of symmetry, five distinct ¹³C signals are observed. vaia.comyoutube.com A similar outcome is expected for the cis isomer of the carboxylic acid derivative. The trans isomer, which exists as a pair of enantiomers, also shows five signals at room temperature due to rapid chair-flipping that averages the environments of some carbon atoms. vaia.comyoutube.com The carboxyl carbon is the most deshielded, appearing around 175-185 ppm. The carbons bearing the methyl groups (C1 and C3) and the methyl carbons themselves will have characteristic chemical shifts influenced by their substitution and stereochemical environment.

Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Expected Chemical Shift (ppm) Notes
C=O 175 - 185 Carboxylic acid carbonyl carbon, most deshielded.
C1 40 - 50 Carbon attached to the carboxylic acid group.
C3 30 - 40 Carbon attached to the second methyl group.
Cyclohexane CH₂ 20 - 45 Methylene carbons of the cyclohexane ring.

Note: The table presents generalized expected chemical shift ranges. Actual values will vary between cis and trans isomers.

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It is invaluable for tracing the connectivity of the protons around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. For cyclohexane derivatives, NOESY is crucial for determining the relative stereochemistry. For example, observing a cross-peak between a methyl group's protons and specific ring protons can establish their axial or equatorial orientation, thereby differentiating between cis and trans isomers.

A detailed study on the conformational preferences of cis-1,3-cyclohexanedicarboxylic acid using NMR J-couplings has demonstrated the power of these techniques in establishing the dominant chair conformations and the orientation of substituents. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₉H₁₆O₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

Calculated Exact Mass for C₉H₁₆O₂

Molecular Formula Calculated Monoisotopic Mass (Da)

Data sourced from PubChem entry for 3,3-Dimethylcyclohexane-1-carboxylic acid. nih.gov

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, often the molecular ion M⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This provides detailed information about the structure of the precursor ion.

For carboxylic acids, fragmentation often begins with the cleavage of bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu Common fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (•OH): This would result in an acylium ion at M-17 (m/z 139).

Loss of the entire carboxyl group (•COOH): This would lead to a fragment at M-45 (m/z 111).

McLafferty Rearrangement: If a γ-hydrogen is available on the alkyl chain, a characteristic rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a radical cation. For cyclohexanecarboxylic acids, ring-opening or other complex rearrangements can occur.

Cleavage of the Cyclohexane Ring: The cyclohexane ring can undergo fragmentation, often initiated by an alpha-cleavage relative to the functional group, leading to a series of characteristic losses of small neutral molecules like ethylene (B1197577) (28 Da). thieme-connect.dewhitman.edu

The fragmentation pattern would be instrumental in confirming the presence of the dimethylcyclohexane and carboxylic acid moieties within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these methods excellent for functional group identification.

For this compound, the key functional groups are the carboxylic acid and the alkyl (methyl and cyclohexane) groups.

O-H Stretch: The carboxylic acid O-H bond gives rise to a very broad and strong absorption in the IR spectrum, typically centered in the 2500-3300 cm⁻¹ region. spectroscopyonline.com This broadness is due to strong intermolecular hydrogen bonding, where the molecules form dimers.

C-H Stretch: The C-H stretching vibrations of the methyl and cyclohexane groups appear in the 2850-3000 cm⁻¹ region. scialert.net

C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid is a very strong and sharp band in the IR spectrum. For saturated aliphatic acids that form dimers, this peak is typically found between 1700 and 1725 cm⁻¹. spectroscopyonline.com

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations are coupled and result in strong bands in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions. spectroscopyonline.com

O-H Wag: A broad band corresponding to the out-of-plane O-H bend (wag) of the dimer is often observed near 920 cm⁻¹. spectroscopyonline.com

CH₂ and CH₃ Bending: The scissoring and bending vibrations of the CH₂ and CH₃ groups appear in the fingerprint region, approximately between 1350 and 1470 cm⁻¹. scialert.net

Raman spectroscopy is often more sensitive to the symmetric vibrations of the carbon skeleton and C-C bonds, providing complementary information to the IR spectrum. The C=O stretch is also Raman active. The specific frequencies and intensities of these vibrational modes can be subtly influenced by the stereochemistry of the cis and trans isomers.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (H-bonded) IR 2500 - 3300 Strong, Very Broad
C-H Stretch (Alkyl) IR, Raman 2850 - 3000 Strong (IR), Medium (Raman)
C=O Stretch (Dimer) IR, Raman 1700 - 1725 Very Strong (IR), Medium (Raman)
C-O Stretch / O-H Bend IR 1210 - 1320 Strong, Broad
O-H Wag (Dimer) IR ~920 Medium, Broad

X-ray Crystallography of this compound Derivatives

In substituted cyclohexanes, the six-membered ring typically adopts a chair conformation to minimize steric strain. The substituents can occupy either axial or equatorial positions. For derivatives of this compound, the relative stereochemistry of the methyl and carboxylic acid groups (cis or trans) will dictate the preferred conformational arrangement of these substituents.

To illustrate the type of data obtained from an X-ray crystallographic study, the following table presents representative crystallographic parameters for a related substituted cyclohexanecarboxylic acid derivative, trans,trans-4'-Butyl-bicyclohexyl-4-carboxylic acid. This compound features a cyclohexane ring with a carboxylic acid group, providing a model for the structural characteristics that might be observed in derivatives of this compound.

Table 1: Representative Crystallographic Data for a Substituted Cyclohexanecarboxylic Acid Derivative (trans,trans-4'-Butyl-bicyclohexyl-4-carboxylic acid)
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)21.934(5)
b (Å)5.384(2)
c (Å)27.681(7)
β (°)97.35(3)
Volume (Å3)3242.9
Z8

Data adapted from a study on a related compound and is for illustrative purposes only. researchgate.net

In the solid state, carboxylic acid derivatives often form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. The crystal packing is then determined by the arrangement of these dimers. The chair conformation of the cyclohexyl rings and the trans-planar conformation of the butyl chains are also key features observed in the crystal structure of this analog. researchgate.net

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated analytical techniques, which couple a separation method with a spectroscopic or spectrometric detection method, are indispensable for the detailed analysis of complex mixtures and the unambiguous identification of isomeric compounds such as the stereoisomers of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. Common derivatization techniques include esterification to form, for example, methyl esters.

The separation of the cis and trans isomers of this compound methyl ester can be achieved on a suitable GC column. The elution order of the isomers will depend on their boiling points and interactions with the stationary phase. In many cases, cis and trans isomers of substituted cyclohexanes can be successfully separated by gas chromatography. researchgate.netresearchgate.net

The mass spectrometer provides information about the molecular weight and fragmentation pattern of the eluted compounds. For the methyl ester of this compound, the mass spectrum would be expected to show a molecular ion peak (M+), as well as characteristic fragment ions resulting from the loss of the methoxy (B1213986) group (-OCH3) or the entire ester group (-COOCH3). The fragmentation pattern can also provide clues about the substitution pattern on the cyclohexane ring.

The following table provides hypothetical, yet representative, GC-MS data for the cis and trans isomers of the methyl ester of this compound, based on the expected behavior of similar compounds.

Table 2: Representative GC-MS Data for the Methyl Ester Isomers of this compound
IsomerRetention Time (min)Key Mass Spectral Fragments (m/z)
cis-1,3-Dimethyl-cyclohexanecarboxylic acid methyl ester12.5170 (M+), 155, 139, 111, 81, 69, 55
trans-1,3-Dimethyl-cyclohexanecarboxylic acid methyl ester12.8170 (M+), 155, 139, 111, 81, 69, 55

Data are illustrative and based on the analysis of analogous compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds, and it can often be performed without derivatization. Reversed-phase liquid chromatography is a common technique for separating isomers of carboxylic acids. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

For the analysis of this compound isomers, a C18 column could be employed with a mobile phase consisting of a mixture of water, acetonitrile (B52724), and an acid modifier like formic acid to ensure the carboxylic acid is in its protonated form. The cis and trans isomers may exhibit different retention times due to subtle differences in their polarity and shape.

The mass spectrometer, typically equipped with an electrospray ionization (ESI) source, can detect the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing further structural information.

The following table presents expected LC-MS data for the cis and trans isomers of this compound.

Table 3: Representative LC-MS Data for the Isomers of this compound
IsomerRetention Time (min)Ionization ModeParent Ion (m/z)Key MS/MS Fragment Ions (m/z)
cis-1,3-Dimethyl-cyclohexanecarboxylic acid8.2ESI-155.1111.1, 83.1
trans-1,3-Dimethyl-cyclohexanecarboxylic acid8.5ESI-155.1111.1, 83.1

Data are illustrative and based on the analysis of analogous compounds.

The combination of chromatographic separation with mass spectrometric detection in hyphenated techniques provides a high degree of confidence in the identification and differentiation of the stereoisomers of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations of 1,3-Dimethyl-cyclohexanecarboxylic Acid

Quantum chemical calculations are essential for elucidating the electronic properties and energetic landscape of molecules. These methods, grounded in quantum mechanics, provide precise information about molecular orbitals, charge distribution, and stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the relationship between electron density and molecular properties. Studies on related poly-carboxylic acids demonstrate that DFT can be employed to calculate key electronic and optical properties. electrochemsci.org

For instance, analysis of similar dicarboxylic acid compounds using DFT with different approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) reveals insights into their band structure. electrochemsci.org Such calculations can determine whether a compound has a direct or indirect band gap, which is crucial for understanding its electronic conductivity. electrochemsci.org The electronic charge density maps derived from DFT can distinguish between covalent and ionic bonding within the molecule by showing areas of charge accumulation and depletion. electrochemsci.org

Table 1: Illustrative DFT-Calculated Band Gaps for a Related Dicarboxylic Acid

Functional Band Gap (eV)
LDA 2.99
GGA 3.05
mBJ 3.93

Data derived from a study on 1,3-dicarbomethoxy-4,6-benzenedicarboxylic acid for illustrative purposes. electrochemsci.org

The energetics of the molecule, including its stability and reactivity, can be assessed by calculating properties like ionization potential, electron affinity, and chemical hardness. These parameters help in understanding how the molecule interacts with other chemical species.

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical data. These methods are crucial for accurately predicting molecular properties. The geometry of a molecule, such as bond lengths and angles, is typically optimized using these methods to find the lowest energy conformation. mdpi.com This optimized structure serves as the basis for further calculations, including vibrational frequencies, which correspond to peaks in an infrared spectrum, and the calculation of electrostatic potential around the molecule. mdpi.com

Molecular Dynamics (MD) Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations provide a "computational molecular microscope" to study the physical movements of atoms and molecules over time. mdpi.com This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound. The cyclohexane (B81311) ring can adopt several conformations, primarily the stable chair form and the more energetic boat and twist-boat forms. scielo.org.mx

MD simulations can model the transitions between these conformations and determine their relative stabilities. nih.gov By simulating the molecule in different environments, such as in a vacuum or in a solvent, researchers can understand how intermolecular interactions influence conformational preferences. nih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure compactness, and the solvent-accessible surface area (SASA) to understand interactions with the solvent. nih.gov The stability of different conformers is often related to the number of intramolecular and intermolecular hydrogen bonds formed during the simulation. nih.gov

For disubstituted cyclohexanes like the 1,3-dimethyl derivative, the relative orientation of the methyl groups (axial vs. equatorial) significantly impacts stability. The diaxial conformation is generally less stable due to steric hindrance, a phenomenon known as 1,3-diaxial interaction. youtube.com MD simulations can quantify the energetic cost of these interactions and predict the equilibrium distribution of conformers.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling is instrumental in predicting the reactivity of a molecule and mapping out potential reaction pathways. These models can identify the most likely sites for nucleophilic or electrophilic attack and calculate the energy barriers associated with chemical reactions.

Understanding a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state, known as the activation energy, determines the reaction rate.

Computational chemistry can accurately predict various spectroscopic parameters, which is vital for interpreting experimental data. Snapshots obtained from MD simulations can be used to increase the accuracy of these calculations. mdpi.com

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental spectra to confirm the structure and stereochemistry of the molecule.

IR Spectroscopy: Vibrational frequencies can be computed from the optimized molecular geometry. These frequencies correspond to the stretching and bending modes of the chemical bonds and can be used to predict the appearance of an infrared spectrum.

Mass Spectrometry: While direct prediction of fragmentation patterns is complex, computational methods can help understand the stability of potential fragment ions.

These predicted spectra serve as a powerful complement to experimental characterization, aiding in the structural elucidation of complex molecules.

Structure-Property Relationship Predictions through Computational Methods

Computational chemistry offers powerful tools for predicting the properties of a molecule based on its structure. Quantitative Structure-Property Relationship (QSPR) models are a prime example, establishing mathematical relationships between the chemical structure and its physicochemical properties. springernature.comresearchgate.net These models utilize molecular descriptors—numerical values that encode structural features—to predict properties like solubility, boiling point, and lipophilicity. nih.gov

For this compound, its structural isomers (cis and trans) and the orientation of its substituents (axial vs. equatorial) significantly influence its properties. libretexts.orgpressbooks.pub The methyl and carboxylic acid groups on the cyclohexane ring create specific steric and electronic environments that dictate the molecule's behavior. For instance, the stability of the chair conformation is affected by the steric hindrance of axial substituents, known as 1,3-diaxial interactions. pressbooks.pub Generally, conformers with bulky substituents in the equatorial position are more stable. libretexts.org

Computational models, such as those based on Density Functional Theory (DFT), can calculate the energies of different conformers to predict the most stable arrangement. ua.es Furthermore, various software platforms can predict key physicochemical properties based on the molecule's 2D structure. These predictions are crucial for understanding how the molecule might behave in various chemical and biological systems.

Below is an interactive data table showcasing computationally predicted properties for this compound and a related isomer, highlighting the influence of structural differences.

Data sourced from PubChem public database.

AI-Powered Synthetic Route Prediction and Optimization

Below is a conceptual table illustrating a simplified, high-level retrosynthetic analysis for this compound that an AI tool might propose.

Biological Activity and Interactions Non Human Contexts

Role of 1,3-Dimethyl-cyclohexanecarboxylic Acid as a Chemical Biology Probe

A chemical probe is a small-molecule modulator used to study the function of a protein target in biochemical, cellular, or organismal systems. While this compound itself is not extensively documented as a classical chemical probe, its structural backbone, the cycloalkane carboxylic acid, is a versatile scaffold for developing such tools. The inherent rigidity and three-dimensional nature of the cyclohexane (B81311) ring provide a framework for creating specific spatial arrangements of functional groups, which can lead to selective interactions with biological macromolecules.

Derivatives of related cyclic compounds, such as cycloprop-2-ene-1-carboxylic acid, have been explored as chemical biology tools to dissect physiological events in plants, highlighting the potential of strained ring systems in probing biological processes. nih.gov The functionalization of cycloalkane carboxylic acids is a strategy to generate diverse molecular shapes that can serve as building blocks for biologically active agents. mdpi.com The development of methods for precise C–H functionalization of these rings allows for the creation of libraries of derivatives that can be screened for specific biological activities, potentially yielding valuable chemical probes for target validation and pathway elucidation. mdpi.com

Interaction with Biological Receptors and Enzymes (Non-Human)

The biological effects of this compound and its analogs are mediated through their interactions with specific proteins, including enzymes and receptors.

In non-human model organisms, particularly bacteria, the metabolism of cyclohexanecarboxylic acid is well-characterized, providing insight into specific enzyme-substrate interactions. In vitro assays using cell extracts from anaerobic bacteria like Geobacter metallireducens have identified enzymes that recognize and process cyclohexane carboxylates.

One key enzyme is a succinyl-CoA:cyclohexane carboxylate CoA transferase , which activates the acid by converting it to its coenzyme A (CoA) thioester. In cell extracts from G. metallireducens grown with cyclohexane carboxylic acid, this enzyme exhibited a specific activity of 16 nmol min⁻¹ mg⁻¹ of protein. nih.gov

Following activation, the resulting cyclohexanoyl-CoA is acted upon by dehydrogenases. A cyclohexanoyl-CoA dehydrogenase catalyzes the oxidation to cyclohex-1-ene-1-carboxyl-CoA. Subsequently, a specific cyclohex-1-ene-1-carboxyl-CoA dehydrogenase further oxidizes the molecule. This enzyme, from G. metallireducens, demonstrated Michaelis-Menten kinetics with a Kₘ of 31 ± 16 µM for its substrate, cyclohex-1-ene-1-carboxyl-CoA, and a specific activity of 2.3 µmol min⁻¹ mg⁻¹. nih.gov These studies demonstrate the high specificity of microbial enzymes for the cyclohexanecarboxylic acid scaffold.

Table 1: In Vitro Enzyme Activity with Cyclohexanecarboxylic Acid Substrates in G. metallireducens

EnzymeSubstrateProductSpecific Activity (nmol min⁻¹ mg⁻¹)
succinyl-CoA:CHC CoA transferaseCyclohexanecarboxylic acidCyclohexanoyl-CoA16
Cyclohex-1-ene-1-carboxyl-CoA dehydrogenaseCyclohex-1-ene-1-carboxyl-CoACyclohex-1,5-diene-1-carboxyl-CoA2300

Analogs of this compound have been synthesized and evaluated for their ability to bind to specific biological receptors. Structure-activity relationship studies of 2-substituted 5,7-diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids, which share a cyclic carboxylic acid motif, identified them as a novel class of endothelin (ET) receptor antagonists. nih.gov These compounds were tested for their binding affinity to human ETA and ETB receptors. Introduction of different substituents at the 2-position of the core structure played a key role in modulating binding affinity and selectivity. For example, a propylamino substituted analog showed a high binding affinity for the ETA receptor with an IC₅₀ of 0.12 nM and a 520-fold selectivity over the ETB receptor. nih.gov

Similarly, other studies on 2-substituted-4-aryl-3-quinolinecarboxylic acid derivatives also demonstrated reasonable affinity and selectivity for ETA receptors. rsc.org These findings illustrate that the cyclic carboxylic acid scaffold can be effectively modified to achieve potent and selective binding to G protein-coupled receptors like the endothelin receptors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For derivatives of cyclohexanecarboxylic acid, SAR studies have provided insights into optimizing their effects.

In a study of new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, various substituents were introduced to probe their effects on antimicrobial and antiproliferative activities. nih.gov The core structure was modified at two positions, designated R¹ and R², and the resulting compounds were tested against several bacterial strains and for their ability to inhibit the proliferation of phytohaemagglutinin (PHA)-stimulated lymphocytes.

The results indicated that specific substitutions were critical for activity. For instance, a 2-pyridyl substituent at the R¹ position was found to be important for antiproliferative activity. nih.gov Furthermore, the nature of the substituent at the R² position could enhance this activity, with 4-nitrophenyl or 4-methylphenyl groups being beneficial. The study also compared these cyclohexene (B86901) derivatives to their saturated cyclohexane counterparts, revealing that the presence of the double bond in the cyclohexene ring generally increased antiproliferative activity. nih.gov Against the bacterium Mycobacterium smegmatis, derivatives with a 2-pyridyl R¹ group and either a phenyl or 4-methylphenyl R² group showed the best activity. nih.gov

Table 2: Structure-Activity Relationship of Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives

Compound IDR¹ SubstituentR² SubstituentAntiproliferative Activity (vs. PHA-stimulated lymphocytes)Antibacterial Activity (MIC in µg/mL against M. smegmatis)
2a 2-pyridylphenylDose-dependent inhibition64
2b 2-pyridyl2-pyridylHigh toxicity observed>512
2c 2-pyridyl4-methylphenylDose-dependent inhibition64
2d 2-pyridyl4-nitrophenylHigh inhibition>512
2e phenylphenylDose-dependent inhibition>512
2f phenyl4-methylphenylDose-dependent inhibition>512

Non-Human Metabolic Pathways and Metabolite Identification

In non-human organisms, particularly soil bacteria, this compound and related compounds can serve as carbon sources, leading to their degradation through specific metabolic pathways. Studies on bacteria such as Acinetobacter, Alcaligenes, and Pseudomonas have elucidated the steps involved in the aerobic and anaerobic breakdown of the cyclohexane ring.

Aerobic metabolism in Acinetobacter anitratum involves the formation of intermediates such as cyclohex-1-ene-1-carboxylate, 2-hydroxycyclohexanecarboxylate, and ultimately pimelate, which is a linear dicarboxylic acid resulting from ring cleavage. nih.gov This process requires cofactors like ATP, CoA, FAD, and Mg²⁺, indicating that the initial step is the formation of a CoA ester. nih.gov Some bacterial strains, like a specific Alcaligenes strain, metabolize cyclohexane carboxylate by first hydroxylating the ring to form trans-4-hydroxycyclohexane carboxylate, which is then oxidized to 4-ketocyclohexane carboxylate. This intermediate is subsequently aromatized to p-hydroxybenzoate before the aromatic ring is cleaved. rsc.org

Under anaerobic conditions, as seen in Pseudomonas putida, a CoA-mediated beta-oxidation pathway is induced for the metabolism of cyclohexanecarboxylic acid. In the iron-reducing bacterium Geobacter metallireducens, the anaerobic pathway also begins with activation to cyclohexanoyl-CoA, followed by two successive dehydrogenation steps to form cyclohex-1-ene-1-carboxyl-CoA and then cyclohex-1,5-diene-1-carboxyl-CoA. This latter compound serves as a common intermediate that links the metabolism of cyclohexane carboxylic acid to the degradation pathway for aromatic compounds like benzoate.

Impact on Biochemical Pathways in Model Organisms (Non-Human)

The introduction of exogenous compounds like this compound can perturb various biochemical pathways in model organisms. While specific studies on this compound are limited, the effects of weak carboxylic acids have been investigated in organisms such as the yeast Saccharomyces cerevisiae and the nematode Caenorhabditis elegans.

In yeast, weak organic acids can diffuse across the plasma membrane and dissociate in the neutral pH of the cytoplasm, leading to intracellular acidification. This can impact multiple signaling pathways. For example, acidification can stimulate the RAS-cAMP signaling pathway, which negatively regulates cell viability under such stress. This demonstrates how a simple physicochemical property of a carboxylic acid can have broad consequences for cellular signaling networks.

In C. elegans, a common model for studying metabolism and aging, various external compounds have been shown to modulate key metabolic pathways. For example, certain phenolic compounds can reduce fat accumulation by affecting lipogenesis and lipolysis, and by inducing stress-response pathways. While not directly involving this compound, these studies establish a precedent for how externally administered small molecules can influence fundamental biochemical processes, including lipid metabolism, stress responses, and longevity pathways in a complex multicellular organism. The impact of this compound would likely depend on its ability to be absorbed and interact with specific targets within these conserved metabolic and signaling networks.

Despite a comprehensive search of scientific literature and patent databases, there is currently insufficient publicly available information to detail the specific use of This compound as a direct building block for the synthesis of biologically active molecules in non-human contexts.

Research in the field of agrochemicals, such as herbicides and plant growth regulators, has explored a wide variety of cyclohexane derivatives. This includes compounds with different substitution patterns on the cyclohexane ring. For instance, studies on herbicides targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) have investigated the impact of methyl groups on the cyclohexane-1,3-dione scaffold. beilstein-journals.orgmdpi.com In some cases, the introduction of dimethyl groups on the cyclohexane ring was found to be detrimental to the herbicidal activity of the resulting compounds. mdpi.com

Additionally, patents have been filed for various cyclohexane derivatives with claims for their utility as plant growth regulators. These patents often cover a broad range of structures, which may conceptually include dimethyl-substituted cyclohexane carboxylic acids. google.com

However, the available literature does not provide specific examples of biologically active molecules that are synthesized directly from this compound. The synthetic routes and biological activity data necessary to construct a detailed report, as requested, are not explicitly present in the searched sources. The focus of existing research tends to be on related but structurally distinct molecules like cyclohexane-1,3-diones or other substituted cyclohexanecarboxylic acids.

Therefore, a detailed analysis of this compound as a precursor for biologically active molecules in non-human applications, complete with research findings and data tables, cannot be provided at this time due to the lack of specific data in the public domain.

Environmental Fate and Degradation Pathways

Biodegradation of 1,3-Dimethyl-cyclohexanecarboxylic Acid

Biodegradation is a primary mechanism for the removal of organic compounds like this compound from the environment. The presence of methyl groups on the cyclohexane (B81311) ring can influence the rate and pathway of degradation compared to the unsubstituted parent compound, cyclohexanecarboxylic acid (CHCA). Generally, increased structural complexity, including alkyl branching, can enhance the recalcitrance of naphthenic acids. frontiersin.org

For instance, the bacterium Acinetobacter anitratum has been shown to metabolize CHCA aerobically, with evidence suggesting the formation of intermediates such as cyclohex-1-ene-1-carboxylate and 2-hydroxycyclohexanecarboxylate, ultimately leading to pimelate. nih.gov The process in crude cell-free extracts required cofactors like ATP, CoA, FAD, and Mg2+, indicating the formation of CoA esters is a key activation step. nih.gov It is plausible that this compound could be degraded via similar pathways, although the methyl substituents may present steric hindrance to enzymatic activity, potentially slowing the degradation rate.

Microbial consortia indigenous to oil sands tailings have been shown to effectively degrade commercial mixtures of naphthenic acids, converting a significant portion of the organic carbon to CO2 and reducing toxicity. cdnsciencepub.com Genera such as Pseudomonas, Alcaligenes, Acinetobacter, and Rhodococcus have been identified as capable of degrading naphthenic acids. nih.gov

Table 1: Genera of Microorganisms Involved in Aerobic Degradation of Naphthenic Acids

GeneraEnvironmentReference
AcinetobacterGarden Soil nih.gov
PseudomonasOSPW or other NA-contaminated environments nih.gov
AlcaligenesOSPW or other NA-contaminated environments nih.gov
RhodococcusOSPW or other NA-contaminated environments nih.gov
BrevundimonasAerobic bacterial communities scholaris.ca

This table is based on the degradation of the broader class of naphthenic acids, including the parent compound cyclohexanecarboxylic acid.

The anaerobic degradation of cyclohexanecarboxylic acid has been studied in various microbial systems, including denitrifying, iron-reducing, sulfate-reducing, and fermenting bacteria. researchgate.netnih.gov A common theme across these pathways is the linkage of CHCA catabolism to the metabolic pathways of aromatic compounds. researchgate.netnih.govnih.gov

In the absence of oxygen, CHCA is typically activated to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA. researchgate.netnih.gov In the iron-reducing bacterium Geobacter metallireducens, a novel pathway was identified involving the activation of CHCA to cyclohexanoyl-CoA, followed by dehydrogenation to cyclohex-1-ene-1-carboxyl-CoA and a subsequent, unusual 1,4-dehydrogenation to cyclohex-1,5-diene-1-carboxyl-CoA. researchgate.netnih.gov This latter compound serves as a joint intermediate with the degradation pathway for aromatic compounds. researchgate.netnih.gov

Syntrophic microbial consortia are also capable of degrading CHCA under methanogenic conditions. nih.gov For example, "Syntrophus aciditrophicus" in association with H2-utilizing microorganisms can metabolize CHCA. nih.gov The degradation of structurally more complex naphthenic acids, however, may be more challenging for anaerobic consortia compared to aerobic communities. scholaris.ca The presence and position of the two methyl groups on this compound would likely influence its susceptibility to anaerobic attack, potentially making it more persistent than the parent CHCA molecule.

Table 2: Key Enzymes and Intermediates in Anaerobic CHCA Degradation

Organism/SystemKey Enzyme/ActivityKey IntermediateReference
Geobacter metallireducensSuccinyl-CoA:CHC CoA transferaseCyclohexanoyl-CoA researchgate.netnih.gov
Geobacter metallireducensCHCoA dehydrogenaseCyclohex-1-ene-1-carboxyl-CoA researchgate.netnih.gov
Geobacter metallireducensCHeneCoA 1,4-dehydrogenaseCyclohex-1,5-diene-1-carboxyl-CoA researchgate.netnih.gov
Rhodopseudomonas palustrisAMP-forming cyclohexanoyl-CoA synthetaseCyclohexanoyl-CoA nih.gov
Syntrophus aciditrophicusNot specifiedCyclohexane carboxylate nih.gov

This table describes pathways for the parent compound, cyclohexanecarboxylic acid (CHCA), as specific data for the dimethylated form is unavailable.

Environmental Distribution and Transport Studies

Specific studies on the environmental distribution and transport of this compound are not documented in the available literature. However, as a carboxylic acid, its environmental mobility will be highly dependent on the pH of the surrounding medium. In its ionized (carboxylate) form, which would be predominant in most natural waters, it is expected to be highly soluble in water and exhibit low sorption to soil and sediment. The predicted soil adsorption coefficient (Koc) for a similar compound, trans-4-(1-methylethyl)-cyclohexanecarboxylic acid, is relatively low (79.4 L/kg), indicating moderate mobility in soil. epa.gov The water solubility of the parent compound, cyclohexanecarboxylic acid, is 0.201 g per 100 g of water at 15°C, and its derivatives are expected to have comparable, though slightly lower, solubility. sigmaaldrich.com

Table 3: Predicted Environmental Fate Properties for a Related Compound

PropertyPredicted ValueUnitCompound
Soil Adsorption Coeff. (Koc)79.4L/kgtrans-4-(1-methylethyl)-cyclohexanecarboxylic acid
Biodegradation Half-Life3.72daystrans-4-(1-methylethyl)-cyclohexanecarboxylic acid
Bioconcentration Factor3.16L/kgtrans-4-(1-methylethyl)-cyclohexanecarboxylic acid

Source: U.S. Environmental Protection Agency CompTox Chemicals Dashboard. epa.gov Note: These are predicted values for a structurally similar, but different, compound and should be considered as indicative only.

Mobility in Soil and Sediment-Water Systems

The mobility of this compound in soil and sediment is influenced by factors such as its water solubility, adsorption to organic matter and clay particles, and the pH of the surrounding environment. As a carboxylic acid, its dissociation constant (pKa) plays a crucial role in its partitioning. At environmental pH values above its pKa, the acid will exist predominantly in its anionic (deprotonated) form, which is generally more water-soluble and thus more mobile in soil and water systems.

Recent studies on naphthenic acids suggest they are poorly absorbed in soil, making them susceptible to aerobic degradation. episuite.dev The mobility of these compounds is also affected by the presence of dissolved organic carbon (DOC), which can enhance their transport in aquatic systems.

Adsorption and Desorption Characteristics

The interaction is primarily with the organic matter content of the soil and sediment. The strength of adsorption is also influenced by soil and water pH. Under acidic conditions, the non-ionized form of the acid is more prevalent, which tends to adsorb more strongly to organic matter. Conversely, at higher pH, the ionized form is more soluble and less likely to adsorb.

Bioavailability Studies in Environmental Compartments

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. For this compound, bioavailability in soil and water is largely controlled by its partitioning between the solid, aqueous, and air phases. The dissolved fraction in the pore water of soil and sediment is generally considered to be the most bioavailable.

Factors that increase the dissolved concentration, such as higher pH and the presence of dissolved organic matter, can increase the bioavailability of the compound to aquatic organisms. Conversely, strong adsorption to soil organic matter can reduce its bioavailability to soil-dwelling organisms and plants.

Ecotoxicological Implications (Excluding Human Toxicity)

The ecotoxicological effects of this compound are not well-documented for the specific isomer. However, studies on the broader class of naphthenic acids provide insights into its potential environmental impact. Naphthenic acids have been shown to be acutely and chronically toxic to a range of aquatic organisms, including fish, invertebrates, and algae. episuite.dev

The toxicity of naphthenic acids is often attributed to their ability to act as surfactants, disrupting cell membranes. The degree of toxicity can vary depending on the specific structure of the acid and the sensitivity of the organism.

For a related compound, the methyl ester of 3-methyl-cyclohexanecarboxylic acid, ecotoxicological data is available and provides an indication of the potential toxicity of similar structures.

Ecotoxicological Data for 3-methyl-cyclohexanecarboxylic acid, methyl ester

This table presents the results from ecotoxicological investigations on a related compound.

EndpointResultAssessment Conclusion
Fish Toxicity (96h LC50)6.73 mg/LToxic to fish (acute)
Daphnia Toxicity (48h EC50)21.3 mg/LHarmful to Daphnia (acute)
Algal Toxicity (72h ErC50)27.7 mg/LHarmful to algae (acute)
Inhibition of Bacterial Respiration (3h EC50)210 mg/LNot inhibitory to bacterial respiration

Source: Public Report on Cyclohexanecarboxylic acid, 3-methyl-, methyl ester. regulations.gov

Based on these data for a similar compound, this compound may be expected to be toxic to fish and harmful to aquatic invertebrates and algae on an acute basis. regulations.gov

Analytical Methodologies for 1,3 Dimethyl Cyclohexanecarboxylic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for analyzing 1,3-Dimethyl-cyclohexanecarboxylic acid, allowing for the separation of its various isomers (cis/trans diastereomers and enantiomers) from the reaction matrix and from each other.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, derivatization is typically required to convert them into more volatile esters, such as trimethylsilyl (B98337) or methyl esters, before analysis. chromforum.org This process is essential for achieving good peak shape and preventing the compound from adsorbing onto the column.

Once derivatized, the isomers of this compound can be separated based on their boiling points and interactions with the GC column's stationary phase. High-resolution capillary columns, particularly those with polar stationary phases or those containing cyclodextrin (B1172386) derivatives, are effective for separating closely related isomers like the cis and trans diastereomers of dimethylcyclohexane derivatives. researchgate.netmst.edu For instance, studies on the separation of 1,2- and 1,3-dimethylcyclohexanes have shown that specialized stationary phases like Chirasil-Dex can effectively resolve diastereomers. researchgate.net The elution order is influenced by the spatial orientation of the methyl groups (axial vs. equatorial), which affects the molecule's interaction with the stationary phase. researchgate.net

Quantification is achieved by integrating the peak area for each isomer and comparing it against a calibration curve generated from standards of known concentration. An internal standard is often used to improve the accuracy and precision of the quantification.

Table 1: Illustrative GC Conditions for Isomer Analysis of Derivatized this compound

ParameterConditionPurpose
Column Chirasil-Dex or similar chiral capillary column (e.g., 25 m x 0.25 mm i.d.)Provides selectivity for separating stereoisomers. researchgate.net
Carrier Gas Helium or HydrogenMobile phase to carry the analyte through the column.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized sample.
Oven Program Temperature gradient (e.g., start at 70°C, ramp at 2°C/min to 150°C)Optimizes separation of isomers with different boiling points. nih.gov
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides robust quantification; MS provides identification.
Derivatization Esterification (e.g., with Methanol (B129727)/HCl or a silylating agent like BSTFA)Increases volatility and thermal stability for GC analysis. chromforum.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purity assessment and quantitative analysis of non-volatile or thermally sensitive compounds like this compound, which can be analyzed without derivatization. researchgate.net Reversed-phase HPLC is the most common mode used for this purpose.

In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol, buffered to an acidic pH. The acidic mobile phase ensures that the carboxylic acid is in its protonated, less polar form, which allows for better retention and peak shape on the C18 column. scholaris.ca Purity is determined by detecting any unexpected peaks in the chromatogram, while quantification is performed by comparing the main peak's area to a calibration curve. researchgate.net

Table 2: Typical Reversed-Phase HPLC Parameters for this compound Analysis

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Standard stationary phase for retaining nonpolar to moderately polar compounds. hplc.eu
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric or Formic AcidAcid suppresses ionization of the carboxyl group for better retention and peak shape. researchgate.netnih.gov
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry. researchgate.net
Detector UV at low wavelength (e.g., 210 nm) or Mass Spectrometry (MS)Carboxylic acids have weak UV absorbance at low wavelengths. MS offers higher sensitivity and specificity. researchgate.netnih.gov
Injection Volume 5-20 µLStandard volume for analytical HPLC.

Since this compound possesses chiral centers, its trans isomer exists as a pair of enantiomers. vaia.com Distinguishing between these enantiomers is critical in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. nih.gov Chiral chromatography, using either GC or HPLC with a chiral stationary phase (CSP), is the definitive method for separating enantiomers and determining enantiomeric excess (% ee). rsc.orgtcichemicals.com

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. tcichemicals.com For carboxylic acids, CSPs based on cyclodextrin derivatives (for both GC and HPLC) or glycopeptide antibiotics like teicoplanin (for HPLC) are commonly employed. nih.govmst.edu The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. tcichemicals.com The assessment of enantiomeric purity is crucial for ensuring the efficacy and safety of chiral drug intermediates. google.com

Spectrometric Detection Methods in Analytical Protocols

Spectrometric detectors are typically coupled with chromatographic systems to provide both qualitative and quantitative data.

Mass Spectrometry (MS): When connected to a GC or HPLC system (GC-MS or LC-MS), a mass spectrometer acts as a highly sensitive and specific detector. It ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). theseus.fi The resulting mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that serves as a chemical "fingerprint," confirming the identity of this compound and its isomers. nih.govnist.govyoutube.com MS is particularly valuable for identifying unknown impurities.

Fourier-Transform Infrared Spectroscopy (FTIR): While less common as a routine chromatographic detector, FTIR can identify functional groups present in a molecule. nih.gov For this compound, it would show characteristic absorptions for the C=O and O-H bonds of the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although primarily an offline technique for structural elucidation, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry (cis/trans relationships) of the substituents on the cyclohexane (B81311) ring. rsc.org

Development of Advanced Analytical Methods for Trace Analysis

Detecting and quantifying trace levels of this compound, for instance as an impurity or in environmental samples, requires highly sensitive analytical methods. The development of such methods focuses on optimizing both the separation and detection steps.

The use of tandem mass spectrometry (MS/MS) significantly enhances sensitivity and selectivity. nih.gov In MS/MS, a specific parent ion from the analyte is selected and fragmented, and then a specific fragment ion is monitored. This technique, known as Selected Reaction Monitoring (SRM), drastically reduces background noise and allows for very low limits of detection (LOD) and quantification (LOQ). ashdin.com For carboxylic acids, which often lack a strong UV chromophore, LC-MS/MS is a superior technique for trace analysis compared to HPLC-UV. nih.gov Sample preparation techniques like solid-phase extraction (SPE) may also be employed to concentrate the analyte from a complex matrix before injection, further improving the method's sensitivity.

Quality Control and Validation of Analytical Procedures

For use in a regulated environment, such as pharmaceutical manufacturing, any analytical method for this compound must be validated to ensure it is suitable for its intended purpose. researchgate.net Method validation is a formal process that demonstrates the reliability, consistency, and accuracy of the analytical procedure. ashdin.com Key validation parameters, as often defined by guidelines from the International Council for Harmonisation (ICH), include: researchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. ashdin.com This is often assessed through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. ashdin.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ashdin.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Regular quality control checks, such as analyzing control samples with known concentrations and using control charts, ensure the validated method remains in a state of control during routine use. eurachem.org

Green Analytical Chemistry Approaches for this compound

Green analytical chemistry principles focus on developing and utilizing analytical methods that minimize or eliminate the use of hazardous substances, reduce energy consumption, and decrease waste generation, without compromising the analytical performance. bohrium.comresearchgate.net For a compound like this compound, which lacks a strong chromophore for simple UV detection, the application of green chemistry is particularly relevant in the sample preparation and chromatographic separation steps. oup.commdpi.com

Eco-Friendly Sample Preparation Techniques

Sample preparation is often the most resource-intensive step in an analytical workflow. nih.gov Green alternatives to traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) aim to reduce solvent volume and use less toxic reagents. chromatographyonline.com

Miniaturized Extraction Techniques:

Miniaturization is a key strategy in green analytical chemistry, significantly reducing the consumption of organic solvents. nih.govchromatographyonline.com

Liquid-Phase Microextraction (LPME): This technique utilizes microliter volumes of an extraction solvent. nih.gov For this compound, which is soluble in organic solvents, LPME variants like single-drop microextraction (SDME) or hollow-fiber liquid-phase microextraction (HF-LPME) could be employed. mdpi.com These methods are advantageous due to their simplicity and minimal solvent usage. ijcea.org

Solid-Phase Microextraction (SPME): As a solvent-free technique, SPME is an excellent green alternative. ijcea.org A fiber coated with a suitable stationary phase is exposed to the sample, and this compound would be adsorbed onto the fiber, followed by thermal desorption for analysis, typically by gas chromatography. chromatographyonline.com

Alternative "Green" Solvents:

The replacement of hazardous organic solvents is a cornerstone of green chemistry. hilarispublisher.com For the extraction of carboxylic acids, several greener alternatives have been explored.

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. researchgate.net DESs can be designed to be biodegradable and have low toxicity. A DES composed of choline (B1196258) chloride and a suitable hydrogen bond donor could be used for the extraction of this compound from aqueous matrices. researchgate.net

Ionic Liquids (ILs): ILs are salts with low melting points that can be used as extraction solvents. researchgate.net They have negligible vapor pressure, which reduces air pollution. patsnap.com Phosphonium-based ILs have shown effectiveness in extracting carboxylic acids. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and readily available solvent. patsnap.com It can be used for the extraction of organic acids, and its solvating power can be tuned by modifying pressure and temperature.

The following table summarizes the advantages of these green sample preparation techniques applicable to this compound.

TechniquePrincipleKey Green AdvantagesPotential Application for this compound
LPME Extraction into a microliter-volume of organic solvent. nih.govSignificant reduction in solvent consumption. chromatographyonline.comPreconcentration from aqueous samples prior to GC or HPLC analysis.
SPME Adsorption of analytes onto a coated fiber. ijcea.orgSolvent-free extraction. chromatographyonline.comAnalysis of volatile and semi-volatile derivatives of the acid in environmental or biological samples.
DESs Use of a mixture of hydrogen bond donors and acceptors as the extraction phase. researchgate.netLow toxicity, biodegradability, and tunable properties. chromatographyonline.comReplacement for traditional organic solvents in liquid-liquid extraction.
ILs Use of salts with low melting points as the extraction solvent. researchgate.netLow volatility, high thermal stability, and tunable selectivity. patsnap.comSelective extraction from complex matrices.
scCO₂ Use of carbon dioxide above its critical temperature and pressure as a solvent. patsnap.comNon-toxic, environmentally benign, and easily removed.Extraction from solid or semi-solid matrices.

Sustainable Chromatographic Methods

Chromatography, particularly HPLC, is known for generating significant volumes of solvent waste. researchgate.net Green chromatography aims to mitigate this environmental impact.

Supercritical Fluid Chromatography (SFC):

SFC is a powerful green separation technique that uses a supercritical fluid, most commonly CO₂, as the primary mobile phase. wikipedia.org This significantly reduces the use of organic solvents compared to traditional HPLC. chromatographyonline.com SFC is well-suited for the analysis of non-volatile and thermally labile compounds, and it can be used for the separation of carboxylic acids. oup.com The use of CO₂ as the mobile phase is not only environmentally friendly but also offers advantages such as faster analysis times due to its low viscosity and high diffusivity. chromatographyonline.comshimadzu.com

Greener Liquid Chromatography (LC):

Several strategies exist to make liquid chromatography more environmentally friendly.

Alternative Mobile Phases: Replacing toxic and non-biodegradable solvents like acetonitrile with greener alternatives is a primary focus. nih.gov Ethanol, isopropanol, and ethyl lactate (B86563) are considered greener organic modifiers for reversed-phase HPLC. nih.gov For a compound like this compound, developing a method using an ethanol-water or isopropanol-water mobile phase would be a significant step towards a greener analysis.

Aqueous Mobile Phases: Ion-exchange chromatography or ion-exclusion chromatography can often be performed using entirely aqueous mobile phases, sometimes with a small amount of a salt or buffer, thereby eliminating organic solvents. oup.com This approach is highly suitable for the analysis of organic acids.

High-Temperature Liquid Chromatography (HTLC): Increasing the separation temperature reduces the viscosity of the mobile phase, allowing for the use of pure water as the eluent for some non-polar compounds. sepscience.com This could potentially be applied to the analysis of this compound, reducing or eliminating the need for an organic modifier.

The table below compares conventional and green chromatographic approaches for the analysis of carboxylic acids like this compound.

Chromatographic TechniqueConventional ApproachGreen AlternativeKey Environmental Benefits
Liquid Chromatography Reversed-phase HPLC with acetonitrile/methanol-water mobile phases.SFC with CO₂-based mobile phase; HPLC with ethanol/isopropanol-water mobile phases; Ion-exchange chromatography with aqueous eluents. nih.govoup.comDrastic reduction or elimination of toxic organic solvents; reduced waste generation. chromatographyonline.com
Gas Chromatography Derivatization using hazardous reagents followed by GC-MS analysis.Direct analysis if sufficiently volatile; derivatization with greener reagents.Avoidance of toxic derivatizing agents.

By adopting these green analytical methodologies, the environmental footprint of the analysis of this compound can be significantly reduced, aligning with the principles of sustainable scientific practice. bohrium.com

Applications in Advanced Materials and Specialty Chemicals

Utilization as a Monomer in Polymer Chemistry

In polymer science, the selection of monomers is critical to defining the final properties of the material. Alicyclic dicarboxylic acids, such as derivatives of cyclohexanedicarboxylic acid, are incorporated into polymer backbones to impart specific characteristics like improved thermal stability, enhanced mechanical strength, and increased solubility compared to their aromatic counterparts.

1,3-Dimethyl-cyclohexanecarboxylic acid can serve as a difunctional monomer in condensation polymerization reactions to produce polyesters and polyamides. libretexts.orglibretexts.org The reaction of a dicarboxylic acid with a diol yields a polyester (B1180765), while reaction with a diamine produces a polyamide. libretexts.org The inclusion of the 1,3-dimethyl-cyclohexane moiety into the polymer chain disrupts the planarity often associated with aromatic monomers, which can lead to polymers with lower crystallinity, improved solubility, and modified glass transition temperatures.

Research on structurally similar monomers, such as 1,4-cyclohexanedicarboxylic acid, has shown that their incorporation can lead to polyesters with high tensile strength and excellent fiber-forming properties. libretexts.orgresearchgate.net The methyl groups on the cyclohexane (B81311) ring of this compound would further increase the steric hindrance and the aliphatic nature of the resulting polymer, potentially enhancing properties like hydrolytic stability and adhesion.

Table 1: Potential Properties of Polymers Incorporating Cyclohexane-based Monomers

Polymer TypeMonomersPotential Enhanced Properties
PolyesterDicarboxylic Acid + DiolImproved thermal stability, high tensile strength, biological inertness. libretexts.org
PolyamideDicarboxylic Acid + DiamineHigh impact strength, abrasion resistance, use as metal substitute. libretexts.org

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govd-nb.info Carboxylic acids are among the most common functional groups used for the organic linkers in MOF synthesis. The geometry and connectivity of the linker are crucial in determining the topology, pore size, and functionality of the resulting framework. d-nb.info

While specific MOFs based on this compound are not extensively documented, its structure makes it a promising candidate for a linker. The cyclohexane ring provides a rigid, non-aromatic spacer, and the carboxylic acid group provides the necessary coordination site for binding to metal centers. The presence and stereochemistry of the two methyl groups could influence the framework's structure, potentially leading to chiral frameworks or materials with specific pore environments. Studies on other cyclohexanedicarboxylate ligands have demonstrated their ability to form robust 3D frameworks with transition metals, indicating the potential for this compound to act similarly. nih.gov

Applications in Agrochemical Formulations

Derivatives of cyclohexanecarboxylic acid are utilized as intermediates in the synthesis of pesticides and herbicides. ontosight.ai The specific stereochemistry of the substituted cyclohexane ring can significantly influence the biological efficacy and selectivity of the final agrochemical product. ontosight.ai this compound can serve as a precursor for creating active ingredients where the lipophilic cyclohexane moiety aids in transport and interaction with biological targets. Furthermore, in agrochemical formulations, solvents are required to dissolve the active components. google.com The ester derivatives of this acid, such as its dimethyl ester, could potentially be used as solvents or co-solvents in emulsifiable concentrate (EC) or oil dispersion (OD) formulations. pcc.eu

Contribution to Specialty Chemicals and Fine Chemical Synthesis

This compound is a valuable intermediate in the synthesis of fine and specialty chemicals. ontosight.ai It serves as a building block for constructing more complex molecules with specific stereochemical and physical properties. For instance, it can be used in the synthesis of liquid crystal materials, where the rigid alicyclic core is a common structural motif. chemicalbook.com Its conversion to derivatives like acid chlorides or esters allows for further chemical transformations, making it a versatile starting material for producing pharmaceuticals, fragrances, and other high-value chemical products. ontosight.aiwikipedia.org

Role in Natural Products Chemistry and Derivatization

In the field of natural product chemistry, synthetic building blocks are often required to construct complex molecular architectures or to create analogues of biologically active compounds. The 1,3-dimethyl-cyclohexane scaffold can mimic portions of natural products or be used to introduce a specific, conformationally restricted group into a target molecule.

Furthermore, the carboxylic acid functional group is a common target for derivatization. nih.gov Chemical modification of the carboxylic acid group is often performed to improve analytical detection, for example, in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. longdom.org Derivatization can enhance ionization efficiency or introduce a chromophore or fluorophore for optical detection. nih.govresearchgate.net Common derivatization reactions for carboxylic acids include amidation and esterification, which can be readily applied to this compound to facilitate its analysis or to synthesize new chemical entities. nih.govlongdom.org

Table 2: Common Derivatization Strategies for Carboxylic Acids

Derivatization ReactionPurpose
EsterificationImproves volatility for gas chromatography; introduces fluorescent tags. ontosight.ailongdom.org
AmidationCreates stable derivatives for liquid chromatography; can be used for chiral separations. nih.gov
Charge-ReversalReverses polarity from negative to positive to enhance detection in mass spectrometry. longdom.org

Emerging Applications in Novel Materials Development

The unique combination of a rigid alicyclic core, stereocenters, and a reactive functional group in this compound opens avenues for its use in emerging technologies. Its potential application in synthesizing biodegradable polymers is an area of growing interest, as aliphatic polyesters are known to be more susceptible to enzymatic degradation than their aromatic counterparts. researchgate.net The incorporation of this monomer could lead to new recyclable or degradable plastics, contributing to a circular materials economy. rsc.org Additionally, its use in the synthesis of advanced coatings, adhesives, and composites, where properties like weather resistance and mechanical durability are critical, represents a promising area for future research and development. ontosight.ai

Future Research Directions and Interdisciplinary Perspectives

Unexplored Synthetic Routes and Catalytic Innovations

The synthesis of 1,3-Dimethyl-cyclohexanecarboxylic acid, particularly with stereochemical control, presents an intriguing challenge. Current synthetic methodologies for related cyclohexane (B81311) dicarboxylates often rely on the hydrogenation of aromatic precursors. For instance, dimethyl terephthalate (B1205515) and its isomers are hydrogenated to their corresponding cyclohexane dicarboxylates using catalysts like Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C). researchgate.netdocumentsdelivered.com A logical, yet largely unexplored, route for this compound would involve the catalytic hydrogenation of 3,5-dimethylbenzoic acid or its esters.

Future research could focus on developing highly selective and efficient catalytic systems for this transformation. Innovations in bimetallic catalysts, such as the Ruthenium-Rhenium (Ru-Re) systems used for dimethyl terephthalate hydrogenation, could offer enhanced activity and selectivity under milder conditions. researchgate.netnih.gov The development of catalysts that can control the diastereoselectivity of the hydrogenation to yield specific cis/trans isomers of the final product would be a significant advancement. Furthermore, asymmetric hydrogenation techniques, potentially employing chiral catalysts, could be investigated to achieve enantioenriched forms of the acid, expanding its potential applications. Diastereoselective syntheses, such as those combining the Petasis reaction with cyclization methods, could also be adapted to create stereochemically defined precursors to the target molecule. nih.gov

Potential Synthetic RoutePrecursorCatalyst System (Proposed)Key Research Goal
Catalytic Hydrogenation3,5-Dimethylbenzoic AcidBimetallic (e.g., Ru-Re/C)High conversion and selectivity
Asymmetric Hydrogenation3,5-Dimethylbenzoic Acid EsterChiral Rh or Ru complexesEnantioselective synthesis of specific isomers
Diastereoselective SynthesisSimple precursors via Petasis reactionOrganocatalysts/Metal catalystsControl of relative stereochemistry

Deeper Mechanistic Understanding of Complex Reactions

The reactivity of this compound and its derivatives is another fertile ground for research. Mechanistic studies of metal-catalyzed reactions involving similar structures, such as the palladium-catalyzed hydrocarboxylation of cyclohexene (B86901), provide a framework for investigation. researchgate.net Understanding the intricate steps of such reactions, including ligand exchange, oxidative addition, and reductive elimination, would be crucial for optimizing reaction conditions and developing novel transformations.

Future work could explore the mechanisms of reactions such as metal-catalyzed additions of the carboxylic acid group to unsaturated systems or decarboxylative cross-coupling reactions. mdpi.comprinceton.eduacs.org For example, investigating the mechanism of ring-opening reactions, similar to those studied for dimethylcyclohexanes, could provide insights into the stability and potential degradation pathways of the molecule. ou.edu A combination of kinetic studies, isotopic labeling, and computational modeling would be invaluable for elucidating the transition states and reaction intermediates involved in these complex processes.

Advanced Characterization Techniques for Intricate Isomeric Mixtures

Due to its three stereocenters, this compound can exist as a complex mixture of stereoisomers. The separation and unambiguous characterization of these isomers are critical for understanding their distinct properties and for any potential application. Advanced analytical techniques will be indispensable for this purpose.

High-resolution, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the relative stereochemistry of the methyl and carboxyl groups on the cyclohexane ring. ipb.pt The coupling constants between vicinal protons and through-space correlations observed in NOESY experiments can help differentiate between cis and trans isomers. In addition to NMR, advanced mass spectrometry techniques can aid in the characterization of these compounds. odu.eduosti.gov Chiral chromatography, using specialized stationary phases, will be essential for the separation of enantiomers and diastereomers, allowing for the isolation and study of individual isomers.

Analytical TechniqueApplication for this compoundInformation Gained
Multidimensional NMR (COSY, HSQC, HMBC, NOESY)Isomer characterizationConnectivity, relative stereochemistry, through-space proximity of atoms
High-Resolution Mass Spectrometry (HRMS)Molecular formula confirmationAccurate mass and elemental composition
Chiral Chromatography (HPLC/GC)Isomer separationIsolation and quantification of individual stereoisomers

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Furthermore, machine learning models can be trained to predict a wide range of molecular properties based on chemical structure. pubpub.orgnih.gov For this compound, this could include predicting the physicochemical properties (e.g., solubility, pKa, boiling point) of its various isomers, as well as their potential biological activity or toxicity. purdue.edunih.govcolab.ws This predictive capability would allow for the virtual screening of isomers for specific applications, saving significant time and resources in the laboratory. ML algorithms could also be developed to analyze complex spectroscopic data from isomeric mixtures, aiding in their deconvolution and quantification.

Expanding Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry encourage the development of chemicals and processes that reduce or eliminate the use and generation of hazardous substances. This compound, with its origins potentially from renewable feedstocks through bio-based synthesis of precursors, could find applications in this domain.

A significant potential application lies in its use as a monomer for the creation of biodegradable polymers. Disubstituted cyclohexane monomers are known to be valuable building blocks for polyesters with controlled biodegradability. researchgate.net The incorporation of this compound into polyester (B1180765) chains could impart specific properties such as altered thermal stability, mechanical strength, and degradation rates. Dicarboxylic acids, in general, are key components in the synthesis of bio-based and biodegradable polymers. mdpi.comnih.govtum.de Additionally, the physical properties of the acid or its simple esters could be evaluated for their potential as green solvents, which are characterized by low toxicity, biodegradability, and derivation from renewable resources. mdpi.comresearchgate.netdntb.gov.uaacademie-sciences.fr

Potential Green ApplicationRationaleResearch Focus
Biodegradable Polyester MonomerCyclohexane core can be incorporated into polymer backbones.Synthesis of polyesters and evaluation of their mechanical and biodegradable properties.
Bio-based PlasticizerPotential to replace phthalate-based plasticizers.Evaluation of plasticizing efficiency in polymers like PVC and biodegradability.
Green Solvent ComponentPotential for low volatility and toxicity.Measurement of solvent properties and testing in various chemical reactions.

Interdisciplinary Research with Biological and Environmental Sciences (Non-Human Focus)

The interaction of this compound with natural systems opens up numerous avenues for interdisciplinary research. Carboxylic acids are known constituents of soil organic matter and play a role in soil chemistry and microbial processes. odu.eduosti.govnih.govcurresweb.com Research could focus on how this specific compound interacts with soil microorganisms, its potential as a carbon source for certain bacteria, and its effect on soil nutrient cycling.

The environmental fate and biodegradability of this compound are crucial aspects to investigate. nih.gov Studies modeled after those on other cyclic compounds could trace its transport and persistence in soil and water systems. itrcweb.org Assessing its biodegradability by various microbial consortia under different environmental conditions would be essential for understanding its environmental impact. nih.gov Furthermore, its potential effects on aquatic organisms and terrestrial plants could be evaluated through ecotoxicological studies, providing a comprehensive picture of its environmental profile. The biodegradation of carboxylic acids by microorganisms is a known process in various environments, including the atmosphere, which could also be a relevant area of study. copernicus.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.